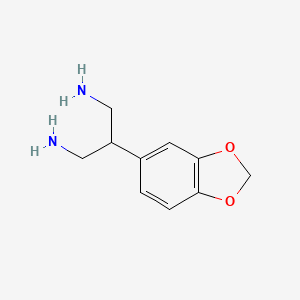

2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine

Description

2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine is a benzodioxol-containing compound characterized by a propane-1,3-diamine backbone attached to the 5-position of a 1,3-benzodioxole ring. This structure is notable in medicinal and synthetic chemistry due to its dual functional groups, which may influence pharmacological activity or coordination chemistry.

Structure

3D Structure

Properties

CAS No. |

918419-40-6 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-5-yl)propane-1,3-diamine |

InChI |

InChI=1S/C10H14N2O2/c11-4-8(5-12)7-1-2-9-10(3-7)14-6-13-9/h1-3,8H,4-6,11-12H2 |

InChI Key |

DBYKLIWPAVWPHD-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CN)CN |

Origin of Product |

United States |

Preparation Methods

Direct Amination of Benzodioxole Derivatives

One common method involves the direct amination of benzodioxole derivatives using appropriate amines. The general reaction can be summarized as follows:

$$

\text{Benzodioxole} + \text{Amine} \rightarrow \text{Aminated Product}

$$

This reaction typically requires a catalyst and specific conditions such as temperature and pressure to optimize yield.

Reductive Amination

Reductive amination is another effective method for synthesizing this compound. The process involves the following steps:

Formation of an Imine : The benzodioxole derivative reacts with an aldehyde or ketone to form an imine.

$$

\text{Benzodioxole} + \text{Aldehyde} \rightarrow \text{Imine}

$$Reduction : The imine is then reduced to the corresponding amine using reducing agents such as sodium cyanoborohydride or lithium aluminum hydride.

$$

\text{Imine} + \text{Reducing Agent} \rightarrow \text{Aminated Product}

$$

Multi-step Synthesis from Phenolic Precursors

This method starts from phenolic compounds that undergo several transformations:

Alkylation : A phenolic precursor is alkylated using a suitable alkyl halide.

$$

\text{Phenol} + \text{Alkyl Halide} \rightarrow \text{Alkylated Product}

$$Amination : The alkylated product is then subjected to amination under basic conditions.

Use of Protected Amines

In some protocols, protected amines are used to prevent side reactions during synthesis. The protection group is removed after the desired product is formed.

Comparative Analysis of Preparation Methods

The following table summarizes the advantages and disadvantages of each preparation method:

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Amination | Simple procedure; few steps required | May require high temperatures; potential for side reactions |

| Reductive Amination | High selectivity; can use various aldehydes | Requires careful handling of reducing agents |

| Multi-step Synthesis | Versatile; can lead to diverse derivatives | More complex; longer reaction time |

| Use of Protected Amines | Reduces side reactions; improves yield | Additional steps required for deprotection |

Research Findings and Yield Data

Research indicates that the yields for these synthesis methods can vary significantly based on conditions and reagents used. For example:

Direct Amination : Yields typically range from 50% to 70% depending on the substrate and conditions.

Reductive Amination : This method often achieves yields above 80% when optimized correctly.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Studies

2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine has been investigated for its potential as a psychoactive agent. Its structural similarity to other psychoactive compounds suggests it may exhibit unique pharmacological properties. For instance, derivatives of benzodioxole have been shown to interact with serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

Case Study : Research has indicated that certain derivatives of benzodioxole compounds can modulate neurotransmitter systems, potentially leading to novel treatments for mood disorders .

Anticancer Research

The compound's ability to interact with biological targets makes it a candidate for anticancer research. Studies have explored its effects on cancer cell lines, showing promise in inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Data Table: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 10 | Inhibition of proliferation |

Neurological Studies

The compound has been studied for its neuroprotective effects. It shows potential in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Study : In vitro studies demonstrated that treatment with this compound reduced markers of oxidative damage in neuronal cultures exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine, enabling comparisons of functional groups, synthesis, and applications:

Ethylphenidate (C₁₂H₁₅NO₃)

- Structure: Benzodioxol-5-yl group linked to a propyl ester and ethylamino group.

- Key Differences: Replaces propane-1,3-diamine with an ester and ethylamino moiety.

- Ethylphenidate is a stimulant, suggesting the benzodioxol group may interact with neurotransmitter systems .

Eutylone (C₁₅H₂₁NO₂)

- Structure : Benzodioxol-5-yl linked to a β-keto-butyl-ethylamine chain.

- Key Differences: Features a β-keto group and ethylamino side chain instead of propane-1,3-diamine.

- Properties : The β-keto group enhances polarity, affecting solubility. Eutylone’s stimulant effects highlight the pharmacological relevance of benzodioxol derivatives .

Triazole-Linked Propane-1,3-diamine (C₂₄H₃₄Cl₂N₄O₂)

- Structure : Propane-1,3-diamine linked to an estradiol-triazole group.

- Key Differences : The triazole ring introduces aromaticity and hydrogen-bonding capacity absent in the target compound.

- Synthesis: Synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), followed by HCl deprotection .

N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine (C₁₁H₁₃NO₃)

- Structure : Benzodioxol-5-yl group attached to a hydroxylamine-substituted propylidene chain.

- Key Differences : Hydroxylamine replaces diamine, introducing redox activity and isomerism (two isomers detected) .

Benzoate Ester Derivatives (e.g., C₂₈H₂₈O₇)

- Structure: Benzodioxol-5-yl group with a benzoate ester and propenylphenoxy substituents.

- Key Differences: The ester group increases hydrolytic instability compared to the diamine’s robustness. Applications in environmental phenotypes are noted .

Structural and Functional Analysis

*Estimated based on formula.

Biological Activity

2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine, also known as 1-(1,3-benzodioxol-5-yl)propan-2-amine (CAS Number: 4764-17-4), is a compound with significant biological activity. This compound is structurally related to various psychoactive substances and has garnered interest in pharmacological research. This article reviews its biological properties, including its pharmacodynamics, toxicity, and potential therapeutic applications.

The molecular formula of this compound is C₁₀H₁₄N₂O₂, with a molecular weight of approximately 194.14 g/mol. The compound exhibits a melting point range of 178–179 °C and has a predicted pKa of 9.94 .

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.14 g/mol |

| Melting Point | 178–179 °C |

| Predicted pKa | 9.94 |

| Density | ~1.1248 g/cm³ |

Pharmacodynamics

Research indicates that this compound exhibits properties similar to other phenethylamines and amphetamines. Its mechanism of action primarily involves the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in mood disorders and neurodegenerative conditions.

Toxicity Studies

Toxicological assessments reveal that the compound has a low acute toxicity profile in animal models. The LD50 value for intravenous administration in monkeys is reported to be approximately 6 mg/kg . However, further studies are necessary to fully understand its chronic toxicity and long-term effects.

Case Studies

- Psychoactive Effects : A study exploring the psychoactive effects of related compounds found that similar derivatives can induce significant alterations in mood and perception, suggesting that this compound may possess comparable effects .

- Potential Therapeutic Uses : Another investigation highlighted the potential for this compound in treating anxiety disorders due to its serotonergic activity. The findings indicate that compounds with similar structures can enhance serotonin release, leading to anxiolytic effects .

Research Findings

Recent studies have focused on the synthesis and optimization of analogs of this compound to improve efficacy and reduce side effects. Notable findings include:

- Synthesis : Efficient synthetic routes have been developed using piperonyl aldehyde as a precursor .

- Biological Assays : In vitro assays demonstrate that the compound can inhibit certain enzymes related to neurotransmitter metabolism, further supporting its role in modulating neurochemical pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis of benzodioxol-containing compounds often employs condensation reactions or reductive amination. For example, analogous compounds like 2-(1,3-benzodioxol-5-yl)-2-methylpropanal are synthesized via aldehyde-amine coupling under controlled pH and temperature to minimize side reactions . Purity optimization requires chromatographic separation (e.g., HPLC) and analytical validation using techniques like NMR or mass spectrometry. Analytical certificates for related compounds emphasize quantifying residual solvents and water content via Karl Fischer titration .

Q. How can the structural conformation of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For benzodioxol derivatives, parameters like R-factor (≤0.05) and mean C–C bond length (0.002 Å) ensure precision . Computational validation via density functional theory (DFT) can complement experimental data by comparing calculated vs. observed bond angles and torsion angles.

Q. What analytical techniques are critical for characterizing purity and stability under varying storage conditions?

- Methodological Answer : Stability studies should employ thermogravimetric analysis (TGA) to assess decomposition temperatures and dynamic vapor sorption (DVS) for hygroscopicity. Purity is best confirmed via high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic or biological systems?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT or ab initio) model reaction pathways, such as nucleophilic attack at the diamine moiety. For example, ICReDD’s reaction path search methods combine quantum chemistry with machine learning to predict intermediates and transition states . Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets, prioritizing binding affinities and steric compatibility .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted steric hindrance. A factorial design approach systematically tests variables (e.g., solvent polarity, temperature) to identify outliers . Bayesian statistical models integrate experimental and computational data to refine predictions, as demonstrated in smart laboratory frameworks .

Q. What experimental designs optimize yield in multi-step syntheses involving this compound?

- Methodological Answer : Response surface methodology (RSM) identifies optimal reaction conditions. For example, a Central Composite Design (CCD) can balance factors like catalyst loading, temperature, and reaction time. Process intensification techniques (e.g., flow chemistry) reduce side-product formation in amine-functionalized benzodioxols .

Cross-Disciplinary and Emerging Research

Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction engineering for scaled synthesis?

- Methodological Answer : AI-integrated simulations model heat/mass transfer in reactors, predicting hotspots or mixing inefficiencies. For benzodioxol derivatives, coupling COMSOL with cheminformatics tools automates parameter optimization (e.g., residence time distribution) for continuous manufacturing .

Q. What ethical and methodological considerations apply when integrating this compound into interdisciplinary studies (e.g., neuroscience or environmental science)?

- Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for reproducibility. In neuropharmacology, ensure compliance with OECD Guidelines for chemical safety testing (e.g., acute toxicity assays). Environmental fate studies require LC-MS analysis of biodegradation byproducts in soil/water matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.